Benzonitrile, 2-amino-6-(phenylthio)-
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Overview
Description
2-Amino-6-phenylsulfanyl-benzonitrile is an organic compound with the molecular formula C13H10N2S. It is a derivative of benzonitrile, featuring an amino group at the 2-position and a phenylsulfanyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-6-phenylsulfanyl-benzonitrile involves the reaction of 2-chloro-6-phenylsulfanyl-benzonitrile with ammonia. This reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of 2-Amino-6-phenylsulfanyl-benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-phenylsulfanyl-benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-6-phenylsulfanyl-benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-phenylsulfanyl-benzonitrile involves its interaction with specific molecular targets. For example, the amino group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylsulfanyl-benzonitrile: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
2-Amino-6-phenylthio-benzonitrile: Similar structure but with a phenylthio group instead of a phenylsulfanyl group.
Uniqueness
2-Amino-6-phenylsulfanyl-benzonitrile is unique due to the presence of both an amino group and a phenylsulfanyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
123241-49-6 |
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Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-amino-6-phenylsulfanylbenzonitrile |
InChI |
InChI=1S/C13H10N2S/c14-9-11-12(15)7-4-8-13(11)16-10-5-2-1-3-6-10/h1-8H,15H2 |
InChI Key |
MPKFSGFZCBOCIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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